7,9-Dimethyl-11H-benzo[a]carbazole
CAS No.:
Cat. No.: VC16202407
Molecular Formula: C18H15N
Molecular Weight: 245.3 g/mol
* For research use only. Not for human or veterinary use.
![7,9-Dimethyl-11H-benzo[a]carbazole -](/images/structure/VC16202407.png)
Specification
Molecular Formula | C18H15N |
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Molecular Weight | 245.3 g/mol |
IUPAC Name | 7,9-dimethyl-11H-benzo[a]carbazole |
Standard InChI | InChI=1S/C18H15N/c1-11-9-12(2)17-15-8-7-13-5-3-4-6-14(13)18(15)19-16(17)10-11/h3-10,19H,1-2H3 |
Standard InChI Key | XXKFXZVJRWTVQA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C3=C(C4=CC=CC=C4C=C3)NC2=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7,9-Dimethyl-11H-benzo[a]carbazole (C₁₈H₁₅N) consists of a planar carbazole system fused to a benzene ring, with methyl groups at positions 7 and 9. The benzo[a]carbazole core comprises three six-membered aromatic rings and a five-membered pyrrole-like ring, with the nitrogen atom at position 11. Methyl substituents enhance electron density at the aromatic system, influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
While spectral data for 7,9-dimethyl-11H-benzo[a]carbazole are not explicitly reported, analogous compounds such as 9-bromo-11H-benzo[a]carbazole provide reference frameworks. Key features include:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with methyl groups appearing as singlets near δ 2.3–2.6 ppm.
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¹³C NMR: Methyl carbons typically occur at δ 20–25 ppm, while aromatic carbons range from δ 110–140 ppm.
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IR: Stretching vibrations for C–H (aromatic) at ~3050 cm⁻¹ and C–N at ~1350 cm⁻¹ .
Synthetic Methodologies
Multicomponent Reactions with Solid Acid Catalysts
Recent advances employ rice husk-derived amorphous carbon sulfonic acid (AC-SO₃H) catalysts for benzo[a]carbazole synthesis. A representative protocol involves:
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Reactants: 1,3-Diketones, primary amines, phenylglyoxal monohydrate, and malononitrile.
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Conditions: 240°C for 2 hours under solvent-free conditions.
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Mechanism: Formation of 3-cyanoacetamide pyrrole intermediates, followed by intramolecular cyclization .
This method offers advantages such as low catalyst toxicity, recyclability, and regioselectivity .
Functionalization Strategies
Halogenation and alkylation of benzo[a]carbazole precursors enable derivative synthesis. For example, 9-bromo-11H-benzo[a]carbazole is synthesized via electrophilic aromatic substitution, suggesting that 7,9-dimethyl derivatives could be accessed through Friedel-Crafts alkylation or cross-coupling reactions.
Physicochemical Properties
Solubility and Stability
Benzo[a]carbazoles exhibit limited water solubility due to their aromatic frameworks. Methyl groups marginally enhance lipophilicity, as evidenced by logP values >3.5 for similar compounds . Stability studies under ambient conditions are unreported, but the fused aromatic system likely confers resistance to thermal degradation below 300°C .
Crystallographic Data
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The electron-rich carbazole nucleus undergoes electrophilic substitution at positions 3, 6, and 9. Methyl groups direct incoming electrophiles to para and meta positions, enabling selective nitration, sulfonation, or halogenation .
Transition Metal-Catalyzed Reactions
Palladium-catalyzed Suzuki-Miyaura couplings facilitate aryl-aryl bond formation, as demonstrated in the synthesis of N-substituted carbazole imidazolium salts . Such methods could functionalize 7,9-dimethyl-11H-benzo[a]carbazole for drug discovery applications.
Applications in Materials Science
Organic Semiconductors
The planar structure and extended π-system of benzo[a]carbazoles make them candidates for hole-transport materials in OLEDs. Methyl groups could tune HOMO-LUMO levels and film morphology .
Catalytic Supports
AC-SO₃H catalysts derived from benzo[a]carbazole precursors show high surface acidity (4.606 mmol H⁺/g) and thermal stability up to 300°C .
Future Research Directions
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Synthetic Optimization: Develop room-temperature protocols for 7,9-dimethyl-11H-benzo[a]carbazole synthesis.
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Biological Screening: Evaluate anticancer and antimicrobial activities using in vitro models.
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Materials Characterization: Investigate charge transport properties in thin-film transistors.
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